molecular formula C12H28Si B13961092 Ditert-butyl(2-methylpropyl)silane

Ditert-butyl(2-methylpropyl)silane

Cat. No.: B13961092
M. Wt: 200.44 g/mol
InChI Key: NGZJGPBQNUEIRG-UHFFFAOYSA-N
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Description

Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .

Industrial Production Methods

In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylsilane: Similar structure but lacks the isobutyl group.

    Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.

    Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.

Uniqueness

Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .

Properties

Molecular Formula

C12H28Si

Molecular Weight

200.44 g/mol

IUPAC Name

ditert-butyl(2-methylpropyl)silane

InChI

InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3

InChI Key

NGZJGPBQNUEIRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[SiH](C(C)(C)C)C(C)(C)C

Origin of Product

United States

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